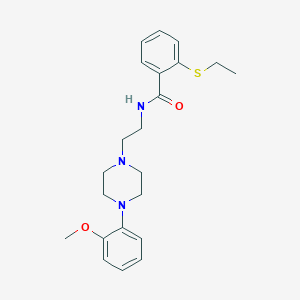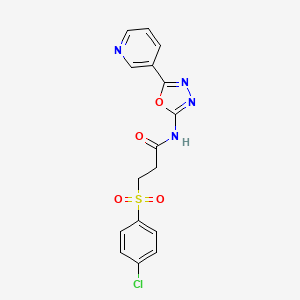
3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group, an oxadiazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, it’s likely that it could be synthesized through a series of steps involving sulfonylation, amide bond formation, and heterocycle formation. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The presence of the sulfonyl group, oxadiazole ring, and pyridine ring in the compound suggests that it could have interesting electronic properties. The sulfonyl group is a strong electron-withdrawing group, which could influence the electronic properties of the rest of the molecule. The oxadiazole and pyridine rings are aromatic heterocycles, which could contribute to the compound’s stability and potentially its reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the sulfonyl group and the heterocyclic rings. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the heterocyclic rings could potentially participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the compound’s solubility could be influenced by the polar sulfonyl group and the aromatic heterocycles.Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment Candidates
Research into compounds structurally related to "3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide" has shown potential in developing new drug candidates for Alzheimer’s disease. A study by Rehman et al. (2018) synthesized N-substituted derivatives of a similar compound to evaluate as new drug candidates for Alzheimer’s. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target for Alzheimer's disease treatment (Rehman et al., 2018).
Anticancer Activity
Compounds with the 1,3,4-oxadiazole core have been synthesized and evaluated for their anticancer activity. For instance, Redda and Gangapuram (2007) focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, exploring their anticancer activities. These studies highlight the compound's potential utility in developing novel anticancer agents, showcasing the broader applications of sulfonamide and oxadiazole derivatives in therapeutic development (Redda & Gangapuram, 2007).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of similar sulfonamide derivatives have been a significant area of research. Muralikrishna et al. (2012) prepared a new class of sulfone-linked bis heterocycles and tested them for antimicrobial activity and cytotoxicity. These compounds showed considerable antibacterial and antifungal activities, suggesting their potential as pharmaceutical agents against microbial infections (Muralikrishna et al., 2012).
Enzyme Inhibition for Neurodegenerative Diseases
Further extending the application towards neurodegenerative diseases, Pflégr et al. (2022) designed 5-Aryl-1,3,4-oxadiazoles with potential inhibition of acetyl- and butyrylcholinesterase enzymes. These enzymes are targets for treating conditions like dementias and myasthenia gravis, illustrating the compound's role in developing treatments for neurodegenerative disorders (Pflégr et al., 2022).
Material Science Applications
Besides medicinal chemistry, compounds with similar structures have been explored in material science for their potential in creating new materials. For example, Wang and Wu (2003) synthesized thermally stable aromatic poly(imide amide benzimidazole) copolymers using a monomer related to "3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide." These copolymers exhibited amorphous characteristics and high thermal stability, indicating their usefulness in high-performance material applications (Wang & Wu, 2003).
Safety And Hazards
Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when working with it.
Zukünftige Richtungen
Given the interesting structure of this compound, it could be a valuable subject for future research. Potential areas of study could include exploring its synthesis, investigating its reactivity, and studying its potential applications in fields such as medicinal chemistry or materials science.
Please note that these are general insights based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more detailed and specific information, further research and experimental studies would be needed.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c17-12-3-5-13(6-4-12)26(23,24)9-7-14(22)19-16-21-20-15(25-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRYHGISOBWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)
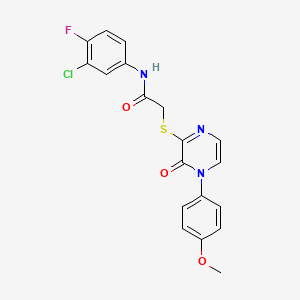
![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2379636.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)

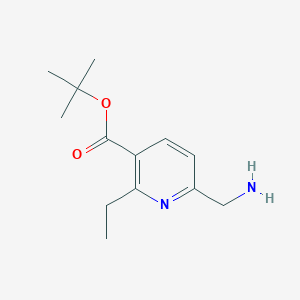
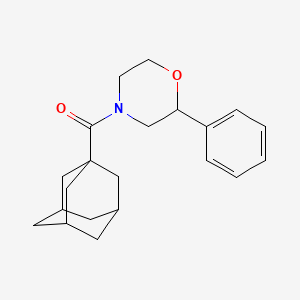
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/no-structure.png)
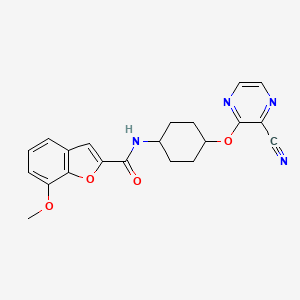
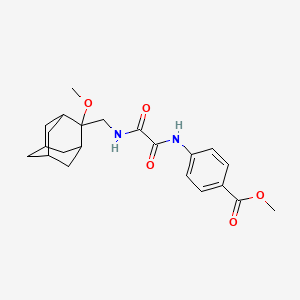
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)
